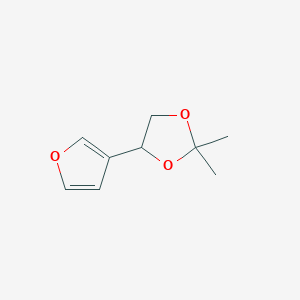
1,3-Dioxolane, 4-(3-furanyl)-2,2-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxolane, 4-(3-furanyl)-2,2-dimethyl- is an organic compound that belongs to the class of dioxolanes
Métodos De Preparación
The synthesis of 1,3-Dioxolane, 4-(3-furanyl)-2,2-dimethyl- can be achieved through several methods. One common approach involves the reaction of a furan derivative with a dioxolane precursor under specific conditions. Industrial production methods often involve the use of catalysts and controlled reaction environments to ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
1,3-Dioxolane, 4-(3-furanyl)-2,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Aplicaciones Científicas De Investigación
1,3-Dioxolane, 4-(3-furanyl)-2,2-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,3-Dioxolane, 4-(3-furanyl)-2,2-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparación Con Compuestos Similares
1,3-Dioxolane, 4-(3-furanyl)-2,2-dimethyl- can be compared with other similar compounds such as:
1,3-Dioxolane, 2-(2-chloro-3-furanyl)-: This compound has a similar structure but with a chlorine atom, leading to different chemical properties and reactivity.
1,3-Dioxolane, 2-(3-furanyl)-2-octyl-:
The uniqueness of 1,3-Dioxolane, 4-(3-furanyl)-2,2-dimethyl- lies in its specific structural arrangement, which imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications.
Propiedades
Número CAS |
61063-46-5 |
|---|---|
Fórmula molecular |
C9H12O3 |
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
4-(furan-3-yl)-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C9H12O3/c1-9(2)11-6-8(12-9)7-3-4-10-5-7/h3-5,8H,6H2,1-2H3 |
Clave InChI |
XCDWWOSKYYHGNI-UHFFFAOYSA-N |
SMILES canónico |
CC1(OCC(O1)C2=COC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


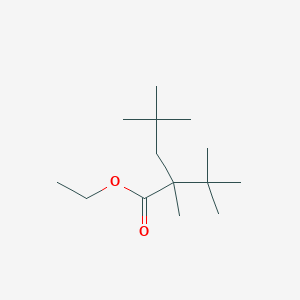
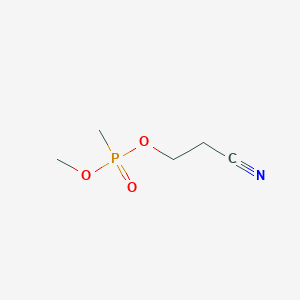
![Acetamide, 2,2,2-trifluoro-N-[(phenylamino)carbonyl]-](/img/structure/B14606299.png)
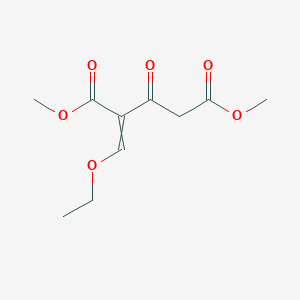
![2-Hydroxy-3-nitro-7,8,9,10-tetrahydropyrido[1,2-a]azepin-4(6H)-one](/img/structure/B14606314.png)
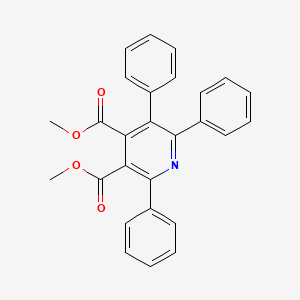
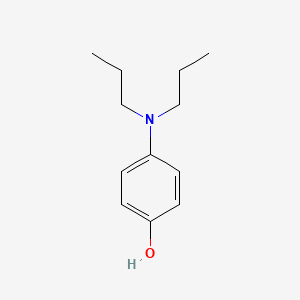
![Acetamide, N-(5-oxo-5H-benzo[a]phenoxazin-6-yl)-](/img/structure/B14606334.png)
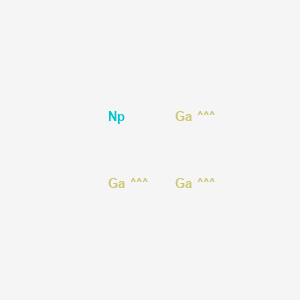
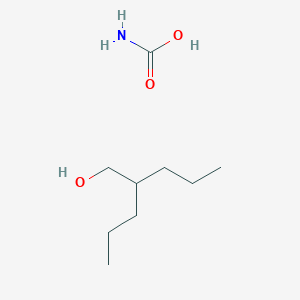
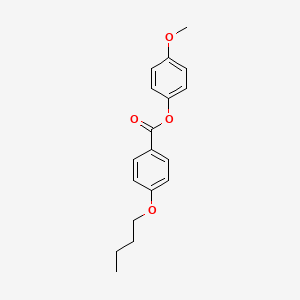

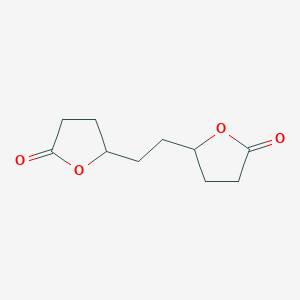
![[Bis(2-hydroxyethyl)amino]oxidanide](/img/structure/B14606383.png)
